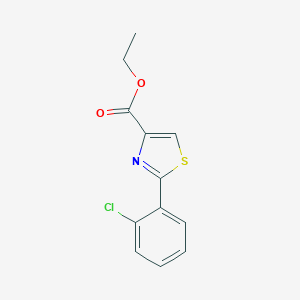

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a 2-chlorophenyl group at position 2 and an ethyl ester at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties . The presence of the electron-withdrawing chlorine atom at the ortho position of the phenyl ring influences both the electronic and steric properties of the molecule, making it a candidate for structure-activity relationship (SAR) studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, exhibit significant anticonvulsant properties. In studies, compounds with para-halogen substitutions on the phenyl ring have shown enhanced activity, with some derivatives demonstrating effective doses lower than traditional medications like ethosuximide . The structure-activity relationship (SAR) highlights the importance of the thiazole moiety in enhancing anticonvulsant effects.

APJ Receptor Agonism

This compound has been identified as a precursor in the synthesis of APJ receptor agonists, which are crucial for treating cardiovascular diseases. The APJ receptor is involved in various physiological processes, and compounds that activate this receptor can improve cardiac function in patients with heart failure . The synthesis method for this compound allows for a stable and cost-effective production route, enhancing its potential use in therapeutic applications.

Induction of Ferroptosis

Recent studies have explored the role of thiazole compounds in inducing ferroptosis, a form of regulated cell death associated with various diseases, including cancer. This compound derivatives have shown promise as potent agents capable of selectively targeting cancer cells through ferroptotic mechanisms . This positions them as potential candidates for developing new cancer therapies.

Pesticide Development

Thiazole derivatives are recognized for their utility in agrochemicals, particularly as pesticides. This compound has been highlighted as a key compound in the formulation of effective pesticides due to its biological activity against various pests . The compound's stability and efficacy make it suitable for agricultural applications.

Synthesis Pathways

The synthesis of this compound involves several steps, including diazotization and halogenation processes that yield high purity and yield under mild conditions . This efficient synthesis route is critical for its application in both medicinal and agricultural fields.

Case Studies

Several studies have documented the efficacy of thiazole derivatives:

- Anticonvulsant Study : A series of thiazole analogues were tested for anticonvulsant activity, demonstrating that those with specific substitutions exhibited significant effects compared to standard treatments .

- Cancer Research : Thiazoles were incorporated into pharmacophores that showed high cytotoxicity against cancer cells, indicating their potential as therapeutic agents against malignancies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The substituents on the phenyl ring and thiazole core significantly alter electronic characteristics. For example:

- Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS 175276-93-4) replaces chlorine with fluorine atoms at positions 2 and 3.

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) introduces a nitro group and hydrazinyl moiety. The –NO2 substituent reduces the HOMO-LUMO gap (3.5 eV vs. ~4.5 eV in non-conjugated analogs), enhancing electron delocalization and reactivity .

Table 1: Electronic Properties of Selected Thiazole Derivatives

Anticancer Activity

- Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) exhibits potent anti-colorectal cancer activity (IC50 = 0.72 μM against HCT-116 cells), comparable to methotrexate (IC50 = 0.7 μM). The dioxoisoindolinyl group enhances binding to β-catenin, a key protein in colorectal cancer progression .

- In contrast, ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS 1185155-89-8) lacks reported anticancer data but shows higher lipophilicity due to two chlorine atoms, which may influence membrane permeability .

Antimicrobial and Antioxidant Activity

- Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) demonstrates 84.46% free radical scavenging activity (FRSA) and 269.08 μg AAE/mg total antioxidant capacity (TAC), outperforming the chlorophenyl derivative in antioxidant assays .

Actividad Biológica

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in many biologically active compounds. The presence of the chlorine atom on the phenyl ring enhances its pharmacological properties. The compound's molecular formula is CHClNOS, indicating the presence of sulfur and nitrogen in its structure, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in disease pathways.

- Gene Expression Modulation : It influences gene expression related to pluripotency and differentiation, particularly through the induction of Oct3/4 expression in stem cells .

- Cell Signaling Pathways : The compound can affect signaling pathways that regulate cell survival and proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Studies

- Induction of Pluripotency : A study identified this compound as a potent inducer of Oct3/4 expression, crucial for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This suggests its utility in regenerative medicine .

- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed IC values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer types .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics.

- Mechanisms : Its antimicrobial action is likely due to interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives:

- Anticonvulsant Activity : Compounds similar to this compound have demonstrated anticonvulsant properties with effective doses significantly lower than standard medications like ethosuximide .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, derivatives are prepared by refluxing thiosemicarbazide intermediates (e.g., 1-(2-nitrobenzylidene)thiosemicarbazide) with ethyl bromopyruvate in ethanol. Reaction progress is monitored by TLC, and purification involves precipitation on ice, filtration, and recrystallization in tetrahydrofuran (THF). Structural confirmation employs NMR, IR, and single-crystal X-ray diffraction (SC-XRD) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1721 cm⁻¹).

- SC-XRD to resolve crystal packing and non-covalent interactions (e.g., π-π stacking, hydrogen bonding).

- Mass spectrometry (HRMS) for molecular weight validation .

Q. How is the purity of synthesized derivatives assessed?

Purity is determined via TLC (single-spot analysis) and HPLC. Recrystallization in solvents like THF or ethanol maximizes purity, with melting points and spectroscopic data compared to literature values .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence electronic properties and bioactivity?

Substituents like nitro (-NO₂) or chloro (-Cl) groups alter conjugation and HOMO-LUMO gaps. For example, nitro groups enhance electron-withdrawing effects, reducing the HOMO-LUMO gap (e.g., 4.5 eV in nitro derivatives vs. 5.2 eV in non-conjugated analogs) and improving charge transfer properties. These modifications impact biological activity, such as Oct3/4 induction efficiency in stem cell studies .

Q. What computational strategies are used to analyze non-covalent interactions in crystal structures?

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, C–H···π contacts).

- DFT calculations (e.g., B3LYP/6-311G(d,p)) model electronic properties and optimize geometries.

- Molecular electrostatic potential (MEP) maps identify reactive sites for nucleophilic/electrophilic attacks .

Q. How can structural contradictions in derivatives be resolved during synthesis?

Conflicting data (e.g., unexpected NMR shifts) may arise from steric hindrance or solvent effects. Mitigation strategies include:

- Redoing reactions under inert conditions (e.g., N₂ atmosphere).

- Using deuterated solvents for NMR to avoid solvent peaks.

- Comparing SC-XRD data with computational models to validate conformations .

Biological and Mechanistic Questions

Q. What is the mechanism behind Oct3/4 induction by thiazole carboxylate derivatives?

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) activates Oct3/4 via modulation of transcriptional co-regulators. Structure-activity studies show that chloro-substituted phenyl groups enhance binding to nuclear receptors, while ester groups stabilize interactions with DNA-binding domains. Derivatives with EC₅₀ values <10 μM are prioritized for stem cell reprogramming .

Q. How can antioxidant activity be evaluated for this compound?

Standard assays include:

- DPPH radical scavenging (measuring absorbance at 517 nm).

- FRAP assay (ferric ion reduction).

- In silico studies predicting radical scavenging sites via Fukui indices .

Q. Methodological Challenges

Q. What are common pitfalls in scaling up thiazole carboxylate synthesis?

- Low yields due to side reactions (e.g., hydrolysis of ester groups). Solution: Use anhydrous solvents and controlled temperatures.

- Crystallization issues from impurities. Solution: Gradient recrystallization (e.g., ethanol/water mixtures) .

Q. How to address discrepancies in biological activity across similar derivatives?

Variations may stem from substituent electronic effects or solubility. Systematic approaches include:

Propiedades

IUPAC Name |

ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIJGQXQOGHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569504 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-36-2 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.